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Compound of Interest

Compound Name: Plogosertib

Cat. No.: B8354516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Plogosertib (formerly

CYC140), a novel, orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1).

Plogosertib is currently under investigation as a potential antineoplastic agent for a variety of

solid tumors and hematological malignancies.[1][2][3] This guide details its chemical and

physical properties, mechanism of action, pharmacological data, and relevant experimental

protocols.

Chemical Structure and Physicochemical Properties
Plogosertib is a complex heterocyclic molecule with a pyrimido[4,5-b][2][4]diazepine core. Its

chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of Plogosertib
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Property Value Source

IUPAC Name

4-[(9-cyclopentyl-5-methyl-6-

oxospiro[8H-pyrimido[4,5-b][2]

[4]diazepine-7,1'-

cyclopropane]-2-yl)amino]-3-

methoxy-N-[4-(4-

methylpiperazin-1-

yl)cyclohexyl]benzamide

[4]

Molecular Formula C₃₄H₄₈N₈O₃ [4][5]

Molecular Weight 616.8 g/mol [4][5]

CAS Number 1137212-79-3 [4][6]

SMILES

CN1CCN(CC1)C2CCC(CC2)N

C(=O)C3=CC(=C(C=C3)NC4=

NC=C5C(=N4)N(CC6(CC6)C(

=O)N5C)C7CCCC7)OC

[4]

Appearance White to off-white solid [6]

Mechanism of Action: PLK1 Inhibition
Plogosertib functions as a selective and potent ATP-competitive inhibitor of Polo-like kinase 1

(PLK1).[4][6][7] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of

cell division (mitosis).[1][3]

Key functions of PLK1 include:

Regulation of G2/M cell cycle transition[8][9]

Mitotic spindle assembly[9]

Chromosome segregation[8][9]

Cytokinesis[9]
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PLK1 is frequently overexpressed in various cancer types, and its high expression often

correlates with increased aggressiveness and poor prognosis.[1][4] By inhibiting PLK1,

plogosertib disrupts these critical mitotic processes. This leads to a prolonged mitotic arrest at

the G2/M phase, which ultimately induces apoptosis (programmed cell death) in cancer cells.[4]

[9][10] Notably, cancer cells, particularly those with KRAS mutations or p53 deficiencies, exhibit

heightened sensitivity to PLK1 depletion, while normal cells with intact cell cycle checkpoints

are less affected.[1][10]
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Caption: Mechanism of action of Plogosertib via PLK1 inhibition.

Pharmacological Properties
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Plogosertib has demonstrated potent and selective inhibitory activity against PLK1 in

preclinical studies.

Table 2: In Vitro Inhibitory Activity

Target IC₅₀ Value Notes Source

PLK1 3 nM
Potent and selective

inhibition.
[6][7]

PLK2 149 nM
>50-fold less potent

than against PLK1.
[6]

PLK3 393 nM
>130-fold less potent

than against PLK1.
[6]

Table 3: In Vitro Anti-proliferative Activity

Cell Line Type IC₅₀ Value Notes Source

Malignant Cell Lines 14-21 nM

Preferentially inhibits

proliferation in cancer

cells.

[6]

Non-malignant Cell

Lines
82 nM

Less toxic to normal

cells.
[6]

Colorectal Cancer

(CRC) Patient-Derived

Organoids (PDOs)

518.86 ± 377.47 nM

Significantly more

potent than 5-FU and

oxaliplatin.

[8][9]

Table 4: In Vivo Efficacy and Pharmacokinetics
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Study Type Animal Model
Dosing
Regimen

Key Findings Source

Efficacy

HL60

promyelocytic

leukemia

xenograft

40, 54, 67 mg/kg,

qd 5/2/5 (oral)

>87% tumor

growth inhibition

without

significant weight

loss.

[6]

Efficacy

OE19

esophageal

xenograft

40 mg/kg, qd 5/2

(oral)

61% tumor

growth inhibition.
[6]

Efficacy

Colorectal

Cancer Patient-

Derived

Xenograft (PDX)

40 mg/kg, daily

for 2 weeks (5

days/week, oral)

Significant tumor

growth inhibition

compared to

vehicle.

[8][11]

Pharmacokinetic

s
Mouse 1 mg/kg

Cₘₐₓ: 453

ng/mL; AUC: 377

hr•ng/mL; Cl:

2445 mL/h/kg

[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline protocols for key experiments cited in the evaluation of Plogosertib.

This protocol is used to determine the concentration-dependent effect of Plogosertib on the

proliferation of cancer cell lines or patient-derived organoids (PDOs).

Objective: To calculate the IC₅₀ value of Plogosertib.

Methodology:

Cell/Organoid Seeding: Plate cells or PDOs in 96-well plates at a predetermined density.

Compound Treatment: Treat the cells/organoids with a serial dilution of Plogosertib (e.g.,

ranging from 256 pM to 100 µM).[8][9] Include vehicle-only (e.g., DMSO) controls.
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Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell

culture conditions.[8][9]

Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each

well. This reagent measures ATP levels, which correlate with the number of viable cells.

Data Acquisition: Measure luminescence using a plate reader.

Analysis: Normalize the luminescence readings to the vehicle control and plot the results

as a dose-response curve to determine the IC₅₀ value.
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Caption: General workflow for an in vitro cell viability assay.

This protocol is used to assess the inhibition of PLK1 activity by measuring the phosphorylation

status of its downstream substrates.

Objective: To detect changes in the levels of p-NPM (a PLK1 substrate), p-HH3 (a mitotic

marker), and cleaved PARP (an apoptosis marker).[6]
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Methodology:

Cell Treatment: Culture cells (e.g., KYSE-410) and treat with Plogosertib (e.g., 0-4 µM)

for a specified duration (e.g., 2 hours).[6]

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase

inhibitors to extract total protein.

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-

specific antibody binding.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies specific for p-NPM, p-HH3, cleaved PARP, and a loading control (e.g., GAPDH

or β-actin).

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

This protocol evaluates the anti-tumor efficacy of Plogosertib in a living organism.

Objective: To assess the ability of Plogosertib to inhibit tumor growth in mouse models.

Methodology:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HL60) into the

flank of immunodeficient mice.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomization: Randomize mice into treatment and control (vehicle) groups.

Drug Administration: Administer Plogosertib orally via gavage at a specified dose and

schedule (e.g., 40 mg/kg, daily, 5 days on / 2 days off).[6][11] The vehicle group receives

the formulation excipients only.

Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.

Monitor for any signs of toxicity.

Study Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors

in the control group reach a predetermined maximum size.

Data Analysis: Plot mean tumor volume over time for each group and perform statistical

analysis (e.g., t-test) to compare treatment and control groups.[8][9]
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Caption: Workflow for an in vivo xenograft efficacy study.

Clinical Development and Future Directions
Plogosertib is being evaluated in Phase 1/2 clinical trials for a broad range of solid tumors,

lymphomas, and leukemias.[1] Initial dose-escalation data suggest that the oral formulation of

Plogosertib is well-tolerated, with no dose-limiting toxicities observed across five different

dosing schedules.[2][12] Clinical benefit has been reported in patients with various cancers,

including adenoid cystic, biliary tract, ovarian, and squamous cell sinus cancers.[2][3]
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Ongoing research is focused on identifying biomarkers to predict patient response. For

instance, preclinical studies suggest that higher levels of the mitotic checkpoint protein BUBR1

in biliary tract cancer cells may correlate with increased sensitivity to Plogosertib.[2]

Furthermore, cancers with specific mutations, such as in ARID1A and SMARCA, or those with

DNAJ-PKAc fusions, may also benefit from PLK1 inhibition.[2][3][12] These findings could

enable a more personalized treatment approach, targeting patient populations most likely to

respond to Plogosertib therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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